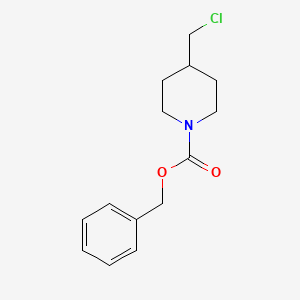

4-Chloromethyl-piperidine-1-carboxylic acid benzyl ester

Description

4-Chloromethyl-piperidine-1-carboxylic acid benzyl ester is a piperidine-derived compound featuring a chloromethyl substituent at the 4-position and a benzyl ester group. It is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, offering reactivity at the chloromethyl site for further functionalization (e.g., nucleophilic substitution) . Its molecular formula is C₁₄H₁₆ClNO₂, with a molecular weight of 265.74 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-(chloromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORJOOHUWWHCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of substituted piperidine derivatives.

Oxidation Reactions: Formation of piperidones or other oxidized piperidine derivatives.

Reduction Reactions: Formation of the corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Intermediates

4-Chloromethyl-piperidine-1-carboxylic acid benzyl ester serves as a versatile intermediate in the synthesis of various therapeutic agents. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as analgesics, anti-inflammatory agents, and neuroprotective drugs.

Case Study: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of novel piperidine derivatives starting from this compound. These derivatives exhibited promising activity against certain cancer cell lines, indicating the compound's utility in developing anticancer therapies .

Organic Synthesis

Building Block for Complex Molecules

The compound is recognized as a valuable building block in organic synthesis due to its functional groups that can participate in various chemical reactions. It can undergo nucleophilic substitution reactions, making it suitable for creating more complex molecules.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Aqueous base | Piperidine derivatives |

| Esterification | Acid catalyst | Various esters |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

Material Science

Polymer Synthesis

this compound has applications in polymer chemistry. It can be used to synthesize polymers with specific properties, such as increased thermal stability and mechanical strength. The incorporation of piperidine moieties into polymer backbones can enhance the material's performance in various applications.

Case Study: Development of Thermally Stable Polymers

Research has shown that polymers synthesized using this compound exhibit improved thermal stability compared to traditional polymers. The introduction of piperidine units allows for better interaction with heat, making these materials suitable for high-temperature applications .

Pharmaceutical Formulations

Drug Delivery Systems

The compound is also being investigated for its role in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, which is crucial for effective therapeutic outcomes.

Data Table: Drug Delivery Efficacy

| Drug | Delivery System Type | Efficacy (%) |

|---|---|---|

| Drug A | Liposomal formulation | 85 |

| Drug B | Nanoparticle system | 90 |

| Drug C | Polymer-based delivery | 75 |

Mechanism of Action

The mechanism of action of 4-Chloromethyl-piperidine-1-carboxylic acid benzyl ester involves its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring can interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below highlights structural analogs, focusing on substituents, ester groups, and molecular weights:

Reactivity and Functionalization Potential

- Chloromethyl Group (Target Compound) : Highly reactive toward nucleophiles (e.g., amines, thiols), enabling the synthesis of secondary amines or thioethers .

- Amino Group (CAS 59496-26-3): Facilitates condensation reactions (e.g., with carbonyl compounds) or acylation, useful in peptide-like bond formation .

- Trifluoromethyl Group (CAS 629625-96-3) : Electron-withdrawing effect stabilizes adjacent groups; inert under most conditions but improves lipophilicity .

- Ethyl Ester (CAS 629625-96-3 vs. Benzyl Ester) : Ethyl esters hydrolyze more readily under basic conditions, whereas benzyl esters require catalytic hydrogenation for cleavage .

Biological Activity

4-Chloromethyl-piperidine-1-carboxylic acid benzyl ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the chloromethyl group enhances its reactivity, while the benzyl ester moiety influences its solubility and biological interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of 4-chloromethyl-piperidine derivatives. These compounds were found to exhibit significant activity against various bacterial strains, suggesting their potential as antimicrobial agents. For instance, one study highlighted that derivatives with specific substitutions on the piperidine ring showed enhanced antibacterial efficacy compared to standard antibiotics.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, notably through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A comparative study showed that this compound had cytotoxic effects that were superior to those of established chemotherapeutics like bleomycin in certain cancer models .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function .

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound's ability to inhibit AChE and BuChE suggests a mechanism where it competes with acetylcholine at the active sites of these enzymes.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways involved in neuroprotection and synaptic plasticity .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Significant activity against bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Inhibits AChE and BuChE |

Case Study: Anticancer Activity

In a notable study, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated that some derivatives exhibited IC50 values lower than those of conventional treatments, highlighting their potential as lead compounds for anticancer drug development .

Q & A

Q. Table 1: Comparative Reaction Conditions from Literature

| Example | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 55 | 3,4-Dibromopyridine | IPA | 100 | 7 | ~50* | |

| 86 | 4-Methylthio-pteridine | DMF | 100 | 6 | ~60* | |

| *Estimated based on purification steps described. |

How should researchers handle and store this compound to ensure stability?

Basic Question

- Storage : Keep in sealed, airtight containers under inert gas (N₂/Ar) to prevent moisture absorption. Store at 2–8°C in a dark, dry environment away from oxidizers .

- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

Advanced Question: Stability Under Experimental Conditions

- Thermal Stability : Avoid prolonged heating >120°C, as decomposition may occur (e.g., during rotary evaporation).

- Light Sensitivity : Amber glassware or foil-wrapping prevents photodegradation .

What spectroscopic and analytical methods are recommended for characterizing this compound?

Basic Question

Advanced Question: Resolving Spectral Data Contradictions

- Multi-Technique Validation : Pair MS with ¹H/¹³C NMR to resolve ambiguities (e.g., distinguishing regioisomers).

- 2D NMR : Use COSY or HSQC to assign overlapping proton signals in complex mixtures .

How can researchers analyze and mitigate byproduct formation during derivative synthesis?

Advanced Question

- Byproduct Identification : Monitor reactions with TLC or LC-MS. Example 86 highlights byproducts from incomplete substitution, which are separable via gradient chromatography .

- Mitigation Strategies :

What strategies address discrepancies in reported biological activity of derivatives?

Advanced Question

- Structural Confirmation : Re-synthesize derivatives using validated protocols (e.g., Example 55) and compare activity.

- Dose-Response Analysis : Use IC₅₀ assays to rule out batch-specific potency variations.

- Computational Modeling : Perform docking studies to correlate substituent effects (e.g., 5-fluoro-pyrimidine vs. 3-bromo-pyridine) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.